1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-3-carboxamide
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-3-carboxamide involves multiple steps, starting with the preparation of the individual ring systems. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines. The triazole ring is typically formed via a cyclization reaction involving hydrazines and nitriles. The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}piperidine-3-carboxamide is unique due to its combination of three distinct ring systems (pyrimidine, triazole, and piperidine) and the specific functional groups attached to these rings. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C22H27N7O2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C22H27N7O2/c1-14-10-15(2)24-22(23-14)29-9-5-7-17(12-29)21(30)25-18-8-4-6-16(11-18)20-26-19(13-31-3)27-28-20/h4,6,8,10-11,17H,5,7,9,12-13H2,1-3H3,(H,25,30)(H,26,27,28) |
InChI Key |
LQSPOAUISAUDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC(=C3)C4=NNC(=N4)COC)C |
Origin of Product |
United States |
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